Fmoc-Homoarg(Pbf)-OH
Overview
Description
Fmoc-Homoarg(Pbf)-OH is a derivative of the amino acid homoarginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino acid during chemical reactions.
Scientific Research Applications
Fmoc-Homoarg(Pbf)-OH has a wide range of applications in scientific research, including:
Peptide synthesis: Used as a building block for the synthesis of peptides and proteins.
Drug development: Utilized in the design and synthesis of peptide-based drugs.
Biomaterials: Employed in the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Homoarg(Pbf)-OH typically involves the protection of the homoarginine amino group with the Fmoc group and the guanidino group with the Pbf group. The process generally includes the following steps:
Protection of the amino group: Homoarginine is reacted with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA) to form Fmoc-Homoarg.
Protection of the guanidino group: The Fmoc-Homoarg is then reacted with Pbf-Cl in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Homoarg(Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF), while the Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Coupling: Peptide coupling reagents such as HBTU, HATU, or DIC are used in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions include deprotected homoarginine and peptides containing homoarginine residues.
Mechanism of Action
The mechanism of action of Fmoc-Homoarg(Pbf)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Pbf groups protect the amino and guanidino groups, respectively, during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free homoarginine can participate in peptide bond formation, contributing to the structure and function of the synthesized peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Homoarg(Pbf)-OH but with arginine instead of homoarginine.
Fmoc-Lys(Boc)-OH: Contains lysine with a tert-butyloxycarbonyl (Boc) protecting group instead of homoarginine with a Pbf group.
Uniqueness
This compound is unique due to the presence of the homoarginine residue, which provides distinct structural and functional properties compared to other amino acids. The longer side chain of homoarginine can influence the conformation and interactions of peptides, making it valuable in specific applications .
Properties
IUPAC Name |
(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGZBRBJANHMLA-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673771 | |
Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401915-53-5, 1159680-21-3 | |
Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-HomoArg(Pbf)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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